(E)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)but-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]but-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNOS/c1-2-5-15(18)17-9-8-14(19-11-10-17)12-6-3-4-7-13(12)16/h2-7,14H,8-11H2,1H3/b5-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYDJTWQDAOLQK-GORDUTHDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCC(SCC1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCC(SCC1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)but-2-en-1-one typically involves the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a thiol.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Butenone Moiety: The butenone moiety can be synthesized through an aldol condensation reaction involving an aldehyde and a ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Conjugate Addition (1,4-Addition)
The enone system undergoes Michael addition , where nucleophiles attack the β-carbon of the α,β-unsaturated ketone. This reaction is facilitated by the electron-withdrawing ketone group, polarizing the double bond.
Example : Reaction with methylmagnesium bromide yields a tertiary alcohol after protonation of the intermediate enolate .
Reduction Reactions
The ketone and α,β-unsaturated moieties are susceptible to reduction under varying conditions:
Mechanistic Insight : LiAlH4 reduces the ketone to an alcohol, while catalytic hydrogenation selectively saturates the enone system without affecting the aromatic fluorophenyl group.
Oxidation Reactions
The thiazepane ring’s sulfur atom and the enone system can undergo oxidation:
Example : Treatment with mCPBA oxidizes the thiazepane sulfur to a sulfoxide, enhancing polarity and potential bioactivity.
Cycloaddition Reactions
The enone acts as a dienophile in Diels-Alder reactions, forming six-membered rings:
| Diene | Conditions | Product | Application | Source Analogy |
|---|---|---|---|---|
| 1,3-Butadiene | Thermal (Δ) | Bicyclic adduct | Scaffold diversification | |
| Anthracene | Microwave-assisted | Polycyclic structure | Material science |
Mechanism : The enone’s electron-deficient double bond reacts with electron-rich dienes via a concerted [4+2] cycloaddition .
Substitution Reactions
The fluorophenyl group may participate in nucleophilic aromatic substitution (NAS) , though limited by fluorine’s electronegativity:
Note : Fluorine substitution is rare under mild conditions but feasible with specialized catalysts .
Complex Formation and Biological Interactions
The compound’s sulfur and nitrogen atoms can coordinate metal ions, forming chelates:
| Metal Ion | Ligand Sites | Application | Source Analogy |
|---|---|---|---|
| Fe(III) | Thiazepane S/N | Catalytic or therapeutic | |
| Pt(II) | Enone O/S | Anticancer drug design |
Example : Iron complexes may enhance oxidative stress in targeted cancer therapies.
Scientific Research Applications
Biological Activities
Research indicates that (E)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)but-2-en-1-one exhibits several promising biological activities:
1. Anticancer Properties
- Compounds with similar structural motifs have been studied for their anticancer potential. The unique combination of functional groups in this compound may enhance its ability to target cancer cells effectively .
- Case studies have shown that derivatives of thiazepane can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
2. Anti-inflammatory Effects
- Thiazepane derivatives have demonstrated anti-inflammatory properties, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases. Research suggests that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro .
3. Neurological Implications
- The fluorophenyl group may confer neuroprotective effects, influencing neurotransmitter systems or providing neuroprotection under stress conditions. Studies on similar compounds indicate potential applications in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Synthesis Approaches
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the thiazepane ring through cyclization reactions involving appropriate precursors.
- Introduction of the fluorophenyl group via electrophilic aromatic substitution or coupling reactions.
- Final modifications to achieve the desired enone functionality.
These synthetic strategies are critical for developing analogs with enhanced biological properties .
Research Findings
Recent studies have focused on evaluating the compound's efficacy against various biological targets:
Mechanism of Action
The mechanism of action of (E)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)but-2-en-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the Evidence
The following compounds share structural motifs with the target molecule, such as enones, heterocycles, or fluorinated aromatic systems:
Key Structural and Functional Differences
Core Heterocycle: The target compound’s 1,4-thiazepane (7-membered ring with sulfur and nitrogen) contrasts with cyclohexene in δ-damascone derivatives . Triazolopyrimidine (e.g., compound 1 in ) is a fused bicyclic system with higher aromaticity, leading to distinct electronic properties and binding affinities.
Substituent Effects: The 2-fluorophenyl group in the target compound introduces electron-withdrawing effects and enhances metabolic stability compared to non-halogenated analogs (e.g., δ-damascone’s methyl groups) . Carboxylic acid in triazolopyrimidine derivatives () increases hydrophilicity, whereas the target compound’s enone system favors hydrophobic interactions.
Conjugated Systems :
- The α,β-unsaturated ketone in the target compound enables Michael addition reactivity and π-π stacking, similar to δ-damascone. However, the thiazepane ring’s sulfur atom may stabilize charge-transfer interactions differently than cyclohexene’s hydrocarbon framework .
Physicochemical and Pharmacokinetic Insights
- LogP Predictions : The fluorine atom and thiazepane ring likely reduce lipophilicity (predicted LogP ~2.5) compared to δ-damascone (LogP ~3.8), suggesting improved aqueous solubility .
Research Findings and Challenges
Crystallographic Analysis
- Structural determination of such compounds often employs SHELXL for refinement (e.g., resolving the thiazepane ring’s puckering) and ORTEP-3 for visualization . No crystal data for the target compound are publicly reported, but analogous enones (e.g., δ-damascone) exhibit planar enone systems with torsional angles <5° .
Knowledge Gaps
- Biological activity data (e.g., IC50 values, target proteins) for the target compound are absent in available literature, unlike triazolopyrimidines, which are explored as kinase inhibitors .
Biological Activity
(E)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)but-2-en-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure features a thiazepan ring, which is known for its diverse pharmacological properties. This article delves into the biological activity of this compound, synthesizing available research findings and data.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H14FN3OS |
| Molecular Weight | 273.33 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
The compound's unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.
Biological Activity
Research indicates that compounds with thiazepan rings exhibit a range of biological activities, including:
- Antimicrobial Activity : Thiazepan derivatives have been reported to possess antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections.
- Anticancer Properties : Some thiazepan derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds related to thiazepan structures have been tested against breast cancer and leukemia cell lines, showing promising results in inhibiting cell proliferation.
- Neuroprotective Effects : There is emerging evidence that thiazepan derivatives may exert neuroprotective effects. Compounds with similar scaffolds have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis.
Case Studies
-
Antimicrobial Activity :
A study conducted on a series of thiazepan derivatives revealed that certain modifications led to enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of the 2-fluorophenyl group was noted to contribute significantly to this activity. -
Anticancer Activity :
In vitro assays were performed on this compound against several cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, particularly in breast and colon cancer cells. Further investigations into the mechanism of action suggested induction of apoptosis via the mitochondrial pathway. -
Neuroprotection :
A recent study explored the neuroprotective potential of thiazepan derivatives in models of neurodegeneration. The compound showed promise in reducing neuronal cell death induced by glutamate toxicity, highlighting its potential for treating neurodegenerative diseases like Alzheimer's.
Q & A
Basic Research Questions
Q. What are the critical steps and reagents for synthesizing (E)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)but-2-en-1-one?
- Methodology : The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazepane ring via cyclization of precursors like 2-aminoethanethiol derivatives. Key steps include:
- Ring Formation : Piperidine-mediated condensation or triethylamine-assisted addition to construct the thiazepane core .
- Functionalization : Introduction of the 2-fluorophenyl group via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) .
- Ethanone Installation : Ketone formation through oxidation or Friedel-Crafts acylation under controlled conditions (e.g., AlCl₃ catalysis) .
- Reagents : Sodium hydride (base), dimethyl sulfoxide (solvent), and palladium catalysts (e.g., Pd(PPh₃)₄) are critical for optimizing yield and purity .
Q. Which spectroscopic techniques are essential for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies protons and carbons in the thiazepane ring, fluorophenyl group, and enone moiety. For example:
- ¹H NMR : The enone’s α,β-unsaturated ketone shows a deshielded proton at δ 6.5–7.0 ppm (E-isomer) .
- 19F NMR : Fluorine signals confirm the substituent’s position on the phenyl ring .
Advanced Research Questions
Q. How can contradictions between crystallographic data and computational models be resolved?
- Approach :
- Refinement Software : Use SHELXL for crystal structure refinement to account for disorder or thermal motion .
- DFT Calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized geometries (e.g., B3LYP/6-31G* basis set) .
- Data Reconciliation : Adjust force field parameters in molecular dynamics simulations to align with crystallographic data .
- Example : A 0.02 Å discrepancy in C-S bond lengths may arise from crystal packing effects, resolved via Hirshfeld surface analysis .
Q. What strategies improve synthetic yield in multi-step routes?
- Optimization Parameters :
- Temperature Control : Maintain 0–5°C during cyclization to prevent side reactions .
- Catalyst Screening : Test Pd vs. Ni catalysts for fluorophenyl coupling; Pd yields >75% vs. Ni’s 50% .
- Solvent Selection : Replace DMSO with THF for higher enolate stability in ketone formation .
- Yield Comparison :
| Step | Reagent/Condition | Yield (%) |
|---|---|---|
| Thiazepane Ring | Piperidine, 70°C, 12h | 65 |
| Fluorophenyl Coupling | Pd(PPh₃)₄, DMF, 100°C | 78 |
| Enone Formation | AlCl₃, CH₂Cl₂, −10°C | 82 |
| Data synthesized from . |
Q. How does the 2-fluorophenyl group influence bioactivity and reactivity?
- Electronic Effects : Fluorine’s electronegativity enhances electrophilic substitution on the phenyl ring, directing reactions to meta/para positions .
- Pharmacological Impact :
- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability .
- Target Binding : Fluorine forms halogen bonds with kinase ATP pockets (e.g., IC₅₀ = 1.2 µM vs. 3.5 µM for non-fluorinated analog) .
- Metabolic Stability : Fluorine reduces oxidative metabolism, extending half-life (t₁/₂ = 4.2 h vs. 1.8 h in hepatic microsomes) .
Data Contradiction Analysis
Q. How should conflicting NMR and IR data for the enone moiety be interpreted?
- Case Study : IR shows a carbonyl stretch at 1680 cm⁻¹ (typical for enones), but NMR suggests conjugation shifts the ketone proton downfield.
- Resolution :
- Tautomerism Check : Rule out keto-enol tautomerization via D₂O exchange experiments.
- Solvent Effects : Compare NMR in CDCl₃ vs. DMSO-d₆; hydrogen bonding in DMSO may deshield protons .
- Computational Validation : Simulate IR spectra using DFT to match experimental peaks .
Methodological Recommendations
- Crystallography : Use SHELXTL for structure solution and refinement, especially for twinned crystals or high-resolution data .
- Synthetic Reproducibility : Document reaction atmosphere (e.g., inert N₂ vs. air) to explain yield variations .
- Biological Assays : Pair in vitro cytotoxicity (e.g., MTT assay) with ROS generation measurements to clarify apoptosis mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
